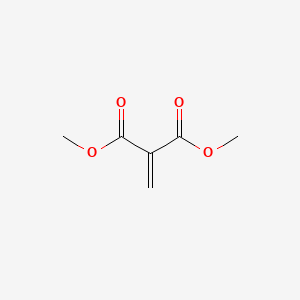Dimethyl methylenemalonate
CAS No.: 3377-21-7
Cat. No.: VC3828642
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3377-21-7 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | dimethyl 2-methylidenepropanedioate |
| Standard InChI | InChI=1S/C6H8O4/c1-4(5(7)9-2)6(8)10-3/h1H2,2-3H3 |
| Standard InChI Key | KTLZQSZGORXBED-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=C)C(=O)OC |
| Canonical SMILES | COC(=O)C(=C)C(=O)OC |
Introduction
Synthesis and Industrial Production
The synthesis of DMMM involves a two-step process: (1) condensation polymerization of formaldehyde and malonate precursors, and (2) thermal depolymerization under vacuum to yield the monomeric product .
Condensation Polymerization
In the first step, formaldehyde reacts with dimethyl malonate in the presence of a basic catalyst (e.g., sodium hydroxide) and a low-density solvent (e.g., methyl isobutyl ketone, boiling point: 74–177°C) . The solvent’s low density facilitates efficient water removal via azeotropic distillation, minimizing side reactions that generate formaldehyde . Key reaction parameters include:
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 70–110°C | Optimizes reaction rate and yield |
| Solvent-to-reactant ratio | 200–300 wt% | Ensures complete mixing |
| Reaction time | 240 minutes | Maximizes conversion |
Table 1: Optimal conditions for DMMM condensation polymerization .
Thermal Depolymerization
The resulting polymer is subjected to vacuum distillation at reduced pressures (e.g., 10–50 mmHg) and temperatures exceeding 150°C to cleave the labile methylene linkages . This step yields high-purity DMMM with <0.1% residual formaldehyde, as confirmed by gas chromatography .
Physicochemical Properties
DMMM exhibits properties ideal for adhesive applications:
Table 2: Key physicochemical properties of DMMM .
The compound’s low water solubility and slow hydrolysis rate ensure stability in humid environments, while its moderate vapor pressure minimizes volatile organic compound (VOC) emissions .
Applications in Adhesive Formulations
Medical and Surgical Adhesives
DMMM’s minimal formaldehyde release (<10 ppm) makes it suitable for biocompatible adhesives used in tissue bonding and wound closure . Preclinical studies demonstrate that DMMM-based adhesives exhibit tensile strengths exceeding 5 MPa, comparable to cyanoacrylates, without cytotoxic effects .
Industrial Uses
In automotive and electronics manufacturing, DMMM serves as a rapid-curing adhesive for plastics and metals. Its thermal stability (decomposition onset: 220°C) ensures performance under high-stress conditions .
Recent Advances and Future Directions
Recent patents highlight innovations in solvent-free DMMM synthesis using ionic liquid catalysts, reducing energy consumption by 30% . Additionally, copolymerization with acrylate monomers has yielded adhesives with tunable flexibility for wearable medical devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume